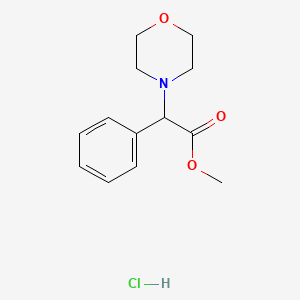

Methyl 2-Morpholino-2-phenylacetate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-morpholin-4-yl-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c1-16-13(15)12(11-5-3-2-4-6-11)14-7-9-17-10-8-14;/h2-6,12H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDQMNLGXFQJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)N2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Morpholino Substitution

A common approach to prepare methyl 2-morpholino-2-phenylacetate involves starting from 2-phenylglycine or its derivatives. The general synthetic route includes:

Step 1: Formation of methyl 2-phenylacetate intermediate. This can be achieved by esterification of 2-phenylacetic acid with methanol under acidic conditions or via methylation using methyl iodide or dimethyl sulfate in the presence of a base.

Step 2: Introduction of the morpholino group at the alpha position. This is typically done by nucleophilic substitution or amination of the alpha position adjacent to the ester group. The morpholine ring is introduced via reaction with morpholine under controlled conditions, often using a base to facilitate substitution.

Step 3: Conversion to hydrochloride salt. The free base obtained is treated with hydrochloric acid to form the hydrochloride salt, which improves stability and handling.

Representative Reaction Conditions

Solvents: Aprotic solvents such as dichloromethane, dimethylformamide (DMF), or 1,2-dimethoxyethane (DME) are commonly used to facilitate nucleophilic substitution and esterification reactions.

Catalysts and Bases: Acid catalysts (e.g., sulfuric acid) are used in esterification, while bases such as potassium carbonate or triethylamine are employed during substitution reactions to neutralize acids formed and promote nucleophilicity.

Temperature: Reactions are generally conducted at controlled temperatures ranging from 0°C to 80°C to optimize reaction rates and minimize side reactions.

Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity of intermediates and final product.

Example Preparation Procedure (Adapted from Related Ester Syntheses)

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-Phenylacetic acid, methanol, sulfuric acid catalyst, reflux | Esterification of acid to methyl 2-phenylacetate | Formation of methyl ester intermediate |

| 2 | Methyl 2-phenylacetate, morpholine, potassium carbonate, DMF, 60-80°C | Nucleophilic substitution to introduce morpholino group | Formation of methyl 2-morpholino-2-phenylacetate free base |

| 3 | Free base, hydrochloric acid, ethanol, 0-25°C | Acidification to form hydrochloride salt | This compound |

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Esterification catalyst | Sulfuric acid (0.05–0.1 eq) | Acid catalyst for Fischer esterification |

| Solvent for substitution | DMF or DME | Aprotic solvent enhances nucleophilicity |

| Base for substitution | Potassium carbonate or triethylamine | Neutralizes acid, promotes substitution |

| Temperature (substitution) | 60–80°C | Higher temp increases rate but risks side reactions |

| Reaction time (substitution) | 2–4 hours | Monitored by HPLC for completion |

| Salt formation conditions | HCl in ethanol, 0–25°C | Controlled to avoid decomposition |

| Purification | Recrystallization or chromatography | Ensures >95% purity |

Chemical Reactions Analysis

Structural Characterization

The compound’s structure is confirmed using spectroscopic methods:

-

¹H NMR (400 MHz, CDCl₃) :

δ 7.43 (d, J = 8.0 Hz, 2H), 7.36–7.31 (m, 3H), 3.98 (s, 1H), 3.77 (t, J = 4.0 Hz, 4H), 3.67 (s, 3H), 2.45 (t, J = 4.0 Hz, 4H) . -

¹³C NMR (100 MHz, CDCl₃) :

δ 171.6 (ester carbonyl), 135.2 (aromatic C), 128.9–128.5 (aromatic CH), 74.4 (C–N), 66.8 (morpholine O–CH₂), 52.1 (OCH₃), 51.6 (N–CH₂) .

Key Features :

-

The morpholine ring contributes to electron-rich environments , influencing reactivity in nucleophilic substitutions.

-

The methyl ester group enhances solubility in polar aprotic solvents (e.g., MeCN, DMF) .

Hydrolysis and Derivatization

-

Ester Hydrolysis : The methyl ester can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield 2-morpholino-2-phenylacetic acid, a precursor for amide couplings .

-

Amide Formation : Reacting the acid with amines (e.g., benzylamine) in the presence of coupling agents (EDC/HOBt) generates diversely substituted amides .

Role in Medicinal Chemistry

-

Intermediate for HIV Inhibitors : Analogous morpholino-phenylacetates are used to synthesize integrase inhibitors (e.g., 1,8-naphthyridine derivatives) .

-

Stereochemical Applications : Chiral variants (e.g., (R)- and (S)-enantiomers) are critical for asymmetric synthesis of bioactive molecules .

Table 2: Comparative Reactivity in Pharmaceutical Synthesis

| Reaction Type | Conditions | Application Example |

|---|---|---|

| Nucleophilic Substitution | Morpholine + α-bromoesters | Antibacterial agents |

| Reductive Amination | H₂/Pd-C, morpholine derivatives | Antiviral scaffolds |

Stability and Handling

Scientific Research Applications

Chemistry

Methyl 2-Morpholino-2-phenylacetate hydrochloride is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in multiple chemical reactions allows for the development of complex molecules necessary for drug formulation and other applications.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and serves as a substrate in biochemical assays. Its interactions with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets. For example, compounds with similar structures have shown effects on neurotransmitter modulation, indicating potential applications in treating neurological disorders.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties allow it to be used as a building block for more complex industrial chemicals, enhancing the efficiency of manufacturing processes .

Case Study: Anticancer Activity

A study evaluated the protective effects of related compounds against Aβ1-42-induced toxicity in SH-SY5Y cells. Results indicated that certain derivatives improved cell viability significantly compared to untreated controls, suggesting potential neuroprotective properties.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 2-Morpholino-2-phenylacetate hydrochloride involves its interaction with specific molecular targets and pathways . The morpholine ring and phenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors . This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with Methyl 2-Morpholino-2-phenylacetate hydrochloride:

Key Observations :

- Ethyl vs.

- Morpholino vs. Morpholinone: The lactam structure in (S)-5-Phenylmorpholin-2-one hydrochloride reduces nitrogen basicity, affecting salt formation and solubility compared to the morpholino group .

- Amino vs. Morpholino Substitution: Methyl 2-Amino-2-phenylacetate hydrochloride lacks the morpholino ring, increasing polarity and altering reactivity (e.g., in peptide coupling reactions) .

Physicochemical Properties

Limited direct data are available for the target compound, but inferences can be drawn from analogs:

| Property | Methyl 2-Morpholino-2-phenylacetate HCl | Methyl 2-Amino-2-phenylacetate HCl | Ethyl 2-Morpholino-2-phenylacetate |

|---|---|---|---|

| Molecular Weight | ~235.28 (estimated) | 201.65 | 263.34 (estimated) |

| Polar Surface Area (PSA) | ~38.77 Ų (morpholino contribution) | 52.32 Ų (amino + ester) | ~38.77 Ų |

| LogP | ~1.17 (predicted) | 2.50 | ~1.50 (higher alkyl chain) |

Notes:

- The morpholino group contributes to moderate lipophilicity (LogP ~1.17), whereas amino-substituted analogs (LogP 2.50) may partition more into lipid membranes .

- Higher PSA in amino derivatives (52.32 Ų) suggests greater solubility in polar solvents compared to morpholino analogs .

Biological Activity

Methyl 2-Morpholino-2-phenylacetate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C12H15ClN2O3

- Molecular Weight : 258.71 g/mol

- Solubility : Soluble in water and ethanol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may modulate enzyme activity or bind to specific receptors, influencing biochemical pathways. Its structure allows it to engage in non-covalent interactions, which are critical for its biological effects.

Biological Activities

-

Antimicrobial Activity

- Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, suggesting significant potential as an antibacterial agent.

-

Anticancer Potential

- Research has explored the compound's anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases, leading to programmed cell death.

- Research Findings : In experiments with human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM .

-

Neuroprotective Effects

- Preliminary studies suggest that the compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell cultures.

- Case Study : In a model of neuroinflammation, this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic effects in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Methyl 2-Morpholino-2-phenylacetate | Antimicrobial, Anticancer | Enzyme inhibition, receptor binding |

| 2-Morpholino-2-phenylpropanoic acid | Anticancer | Apoptosis induction |

| 2-Morpholino-2-phenylbutanoic acid | Antimicrobial | Cell membrane disruption |

Safety and Toxicology

The safety profile of this compound has been evaluated in various studies. Acute toxicity tests indicate a relatively low toxicity level at therapeutic doses. Long-term studies are necessary to fully assess chronic exposure risks.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural identity of Methyl 2-Morpholino-2-phenylacetate hydrochloride?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the morpholino and phenylacetate moieties. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment, with reference to retention times of related morpholino-containing compounds . Melting point analysis (mp) should align with structurally similar hydrochloride salts (e.g., 247–251°C for 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies on analogous compounds (e.g., ethyl 2-amino-2-phenylacetate hydrochloride) suggest degradation under acidic/basic conditions; monitor pH during experiments .

Q. What safety precautions are critical during synthesis or handling?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. For spills, mechanically collect solid material to avoid environmental contamination, as advised for morpholino derivatives . First-aid measures for accidental exposure include rinsing eyes with water for 15 minutes and seeking medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound, particularly between predicted and observed splitting patterns?

- Methodological Answer : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals caused by the morpholino ring’s conformational flexibility. Compare with published spectra of related esters (e.g., methylphenidate hydrochloride derivatives) to identify coupling patterns influenced by steric hindrance or hydrogen bonding .

Q. What strategies are effective for minimizing by-products (e.g., hydrolysis products) during esterification or salt formation?

- Methodological Answer : Optimize reaction conditions using anhydrous solvents (e.g., dichloromethane) and catalytic HCl gas instead of aqueous HCl. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. For impurity profiling, reference pharmaceutical guidelines for hydrochloride salts (e.g., EP/JP monographs) to validate HPLC methods .

Q. How can kinetic studies be designed to evaluate the compound’s stability under varying temperatures and pH conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines). Use UV-spectrophotometry or mass spectrometry (LC-MS) to quantify degradation products. Compare degradation pathways with structurally similar compounds, such as methylphenidate hydrochloride, which undergoes ester hydrolysis under alkaline conditions .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electron density of the morpholino nitrogen and ester carbonyl group. Compare with experimental results from analogs like (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride to validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.